molecular formula C6H5F2NO B6153134 (5,6-DIFLUOROPYRIDIN-3-YL)METHANOL CAS No. 1228898-27-8

(5,6-DIFLUOROPYRIDIN-3-YL)METHANOL

Cat. No.: B6153134
CAS No.: 1228898-27-8
M. Wt: 145.1
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Description

(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative featuring a hydroxymethyl group at the 3-position and fluorine atoms at the 5- and 6-positions of the pyridine ring. Fluorine substituents are known to enhance electronegativity, polarity, and metabolic stability, making such compounds valuable in pharmaceutical and materials chemistry .

Properties

CAS No.

1228898-27-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 2,3,5,6-tetrafluoropyridine with methanol in the presence of a base such as sodium methoxide . The reaction conditions usually require low temperatures to ensure regioselectivity and high yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5,6-Difluoropyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability Fluorine vs. Fluorine’s strong electron-withdrawing nature may enhance hydrogen bonding and solubility in polar solvents . Methyl Group Impact: The methyl-substituted analog () has a lower molecular weight (123.15 g/mol) and higher boiling point (256°C), likely due to reduced polarity compared to fluorinated analogs. This suggests that fluorination increases volatility and reactivity .

Physicochemical Properties

  • Density and Polarity : The methyl analog’s density (1.092 g/cm³) reflects moderate polarity, whereas fluorinated compounds are expected to exhibit higher density and polarity due to fluorine’s electronegativity.
  • Safety Profiles : Dichloro and bromophenyl analogs () highlight risks of irritation and toxicity, necessitating careful handling. Fluorinated derivatives may pose similar hazards but with distinct reactivity due to fluorine’s stability .

Applications Pharmaceuticals: Methyl- and dichloro-substituted methanols are used as intermediates in drug synthesis (e.g., Rupatadine impurity 3 in ). The difluoro compound’s enhanced stability could make it suitable for protease inhibitors or kinase-targeting therapies . Materials Science: Fluorinated pyridines are explored for electronic materials due to their electron-deficient aromatic systems .

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